molecular formula C19H21FN2O4 B2576624 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one CAS No. 942010-25-5

5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one

Cat. No.: B2576624
CAS No.: 942010-25-5
M. Wt: 360.385
InChI Key: RNOWNIYIAHSTTI-UHFFFAOYSA-N
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Description

The compound 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one features a pyridin-4(1H)-one core, a heterocyclic scaffold known for its pharmacological relevance. Key structural attributes include:

  • 5-(2-fluorobenzyloxy): A fluorine-substituted benzyloxy group at position 5, which may enhance metabolic stability and modulate lipophilicity.
  • 2-hydroxymethyl: A polar hydroxymethyl group at position 2, likely improving aqueous solubility compared to alkyl or aryl substituents.

Properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4/c20-16-6-2-1-5-14(16)13-26-18-10-22(15(12-23)9-17(18)24)11-19(25)21-7-3-4-8-21/h1-2,5-6,9-10,23H,3-4,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOWNIYIAHSTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one, also known by its CAS number 942010-25-5, is a compound of interest in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of the compound is C19H21FN2O4C_{19}H_{21}FN_{2}O_{4}, with a molecular weight of 360.4 g/mol. The structure incorporates a pyridine moiety linked to a pyrrolidine derivative, which may influence its biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₁FN₂O₄
Molecular Weight360.4 g/mol
CAS Number942010-25-5

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The binding affinity and inhibitory potency against AChE can be influenced by the structural components of the compound.

Inhibition Studies

In vitro studies have demonstrated that compounds similar to the target molecule exhibit significant AChE inhibitory activity. For instance, derivatives with piperidine moieties have shown IC50 values in the low micromolar range, indicating strong potential as therapeutic agents for cognitive disorders .

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties. In cellular models, it has been shown to reduce oxidative stress and promote neuronal survival under conditions mimicking neurodegeneration. This effect is likely mediated through modulation of signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

Some studies have suggested that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies

  • Alzheimer’s Disease Model : In a study involving transgenic mice models for Alzheimer’s disease, administration of the compound resulted in improved cognitive performance on memory tasks compared to controls. Histological analysis revealed reduced amyloid plaque formation in treated animals, suggesting a potential role in amyloid pathology modulation .
  • Antimicrobial Testing : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. Notably, one derivative displayed an MIC (minimum inhibitory concentration) below 10 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Preliminary studies indicate that compounds similar to 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Mechanisms of Action : The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. For instance, it may act as an inhibitor for enzymes involved in metabolic pathways, thereby modulating physiological responses.

Case Studies :

  • Cancer Cell Line Study : In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent against breast cancer.
  • Antimicrobial Efficacy Testing : A study evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant inhibitory effects at low concentrations, supporting its potential use as an antimicrobial agent.

Material Science Applications

In addition to its biological applications, 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one may also find applications in material science. Its unique chemical structure allows for the development of novel materials with enhanced properties such as thermal stability and chemical resistance.

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) group participates in oxidation, protection, and conjugation reactions:

  • Oxidation : TEMPO/NaClO₂ in aqueous CH₃CN oxidizes -CH₂OH to -COOH, enabling further derivatization (e.g., amide formation) .

  • Protection : Silylation (TBDMSCl, imidazole) or acetylation (Ac₂O, pyridine) stabilizes the hydroxymethyl group during synthetic steps .

Pyrrolidin-1-yl Ethyl Ketone Installation

The 2-oxo-2-(pyrrolidin-1-yl)ethyl sidechain is introduced via:

  • Amide Coupling : Reacting a carboxylic acid derivative (e.g., from hydroxymethyl oxidation) with pyrrolidine using EDCI/HOBt in DCM (yields 70–90%) .

  • Mannich Reaction : Condensation of formaldehyde, pyrrolidine, and a ketone precursor under acidic conditions (e.g., HCl/EtOH) .

Stability and Degradation Pathways

The compound’s stability is influenced by pH, light, and temperature:

  • Hydrolytic Degradation : The ester linkage in the 2-fluorobenzyloxy group is susceptible to hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions .

  • Photodegradation : UV exposure (λ = 254 nm) induces radical-mediated cleavage of the pyrrolidinyl ketone, necessitating storage in amber glass .

Synthetic Challenges and Optimization

  • Regioselectivity : Competing reactions during SNAr can yield regioisomers; microwave-assisted synthesis (100°C, 30 min) improves selectivity .

  • Byproduct Formation : Over-oxidation of the hydroxymethyl group is mitigated by using stoichiometric TEMPO and low temperatures .

Comparison with Similar Compounds

Core Heterocycle Differences

  • Pyridin-4(1H)-one (Target) vs. However, both cores are associated with kinase inhibition .
  • Pyrido[1,2-a]pyrimidinone (847378-55-6): This fused bicyclic system may offer enhanced rigidity compared to the monocyclic pyridinone, possibly improving target selectivity .

Substituent Effects

  • Fluorinated Aromatic Groups: The target’s 2-fluorobenzyloxy group introduces ortho-fluorine steric hindrance, unlike the para-fluorophenoxy group in 847378-55-4. This may influence binding pocket accessibility .
  • Hydroxymethyl vs. Ester (Example 64) :
    The target’s polar hydroxymethyl group likely improves solubility over Example 64’s methyl benzoate, though ester groups often enhance cell permeability .

  • Pyrrolidinyl vs. Thiazolidinone (847378-55-6): The pyrrolidinyl moiety in the target provides a basic nitrogen for hydrogen bonding, whereas the thiazolidinone’s sulfur may engage in hydrophobic interactions .

Pharmacokinetic Considerations

  • Lipophilicity :
    The target’s balance of polar (hydroxymethyl) and lipophilic (fluorobenzyl) groups may optimize blood-brain barrier penetration compared to highly lipophilic analogs like 618073-32-8 .

  • Metabolic Stability: Fluorine in the benzyl group may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Q & A

Q. What are the recommended synthetic routes for preparing 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one?

Methodological Answer: The compound can be synthesized via multi-step organic reactions, including:

  • Cyclization reactions (e.g., base-assisted cyclization of intermediates containing pyrrolidinone and fluorobenzyl groups) .
  • Protection/deprotection strategies for hydroxymethyl and hydroxyl groups to prevent undesired side reactions .
  • Coupling reactions using reagents like EDCI/HOBt for amide bond formation between pyrrolidinone and pyridinone moieties .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .
  • Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; pyrrolidinone carbonyl at ~170 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C21H22FN2O4: 409.1561) .
  • Thermal analysis : Melting point determination (expected range: 138–211°C based on analogous compounds) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at 4°C to prevent photodegradation of the fluorobenzyl and hydroxymethyl groups .
  • pH stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the pyrrolidinone ring .
  • Moisture control : Use desiccants or vacuum-sealed containers to limit hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or activity of this compound?

Methodological Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity modifications .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with pyrrolidinone-binding pockets) to rationalize bioactivity .
  • Solvent effect modeling : Use COSMO-RS to identify ideal solvents for crystallization or reactions .

Example Computational Data:

ParameterValueRelevance
HOMO (eV)-6.2Electrophilic reactivity
LogP2.1Membrane permeability
PSA (Ų)85.3Blood-brain barrier penetration

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Dose-response studies : Clarify conflicting IC50 values by testing multiple concentrations (e.g., 0.1–100 µM) under standardized assays .
  • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from rapid degradation .
  • Orthogonal assays : Validate target engagement via SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

Case Study:
A reported IC50 variation (5 nM vs. 50 nM) for kinase inhibition was resolved by controlling ATP concentrations (1 mM vs. 10 mM) in assays .

Q. How can environmental fate studies inform safe handling protocols?

Methodological Answer:

  • Biodegradation assays : Monitor compound persistence in soil/water systems using LC-MS/MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC50) and algal growth inhibition .
  • Adsorption studies : Measure soil organic carbon-water partitioning (Koc) to predict mobility .

Environmental Data:

ParameterValueImplication
Koc450Moderate soil mobility
DT50 (water)12 daysModerate persistence

Q. What advanced analytical techniques characterize degradation products?

Methodological Answer:

  • LC-HRMS/MS : Identify hydroxylated or cleaved metabolites (e.g., fluorobenzyl → benzoic acid derivatives) .
  • NMR kinetics : Track real-time degradation under stress conditions (e.g., 40°C, 75% RH) .
  • X-ray crystallography : Resolve structural changes in degraded crystals .

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